

Application Notes and Protocols for DAMGO in Patch Clamp Electrophysiology

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Compound of Interest

Compound Name: *Damgo*

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Introduction

[D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin (**DAMGO**) is a synthetic, potent, and highly selective agonist for the μ -opioid receptor (MOR). In the field of neuroscience and pharmacology, **DAMGO** is an invaluable tool for investigating the physiological and pathophysiological roles of the μ -opioid system. Patch clamp electrophysiology, a high-resolution technique for studying the electrical properties of individual cells, is frequently employed in conjunction with **DAMGO** to elucidate the precise mechanisms by which MOR activation modulates neuronal excitability and synaptic transmission.

These application notes provide a comprehensive overview of the use of **DAMGO** in patch clamp electrophysiology, including its mechanism of action, common experimental protocols, and a summary of its effects on various neuronal populations.

Mechanism of Action

DAMGO exerts its effects by binding to and activating μ -opioid receptors, which are G-protein coupled receptors (GPCRs). The activation of MORs by **DAMGO** initiates a signaling cascade that primarily leads to the inhibition of neuronal activity. This is achieved through several key mechanisms:

- Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[1][2]
- Inhibition of voltage-gated calcium channels (VGCCs): By reducing calcium influx, **DAMGO** can decrease neurotransmitter release from presynaptic terminals.[3]
- Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which can modulate the activity of various downstream effectors.

The net effect of **DAMGO** application is typically a reduction in neuronal excitability and a suppression of synaptic transmission.

Quantitative Data Summary

The following tables summarize the quantitative effects of **DAMGO** as reported in various patch clamp electrophysiology studies.

Table 1: Postsynaptic Effects of **DAMGO**

Cell Type	DAMGO Concentration	Effect	Magnitude of Effect	Reference
HEK293-MOR1 cells expressing Kir3.1/3.2	10 μ M	Inward GIRK current desensitization	$73 \pm 6\%$	[1]
POMC neurons (female)	30 - 1000 nM	Outward K ⁺ current	EC50: 102.8 nM	[4]
Substantia gelatinosa (SG) GABAergic interneurons	Not specified	Outward current	39.55 ± 2.16 pA	[2]
NAc core neurons	1 μ M	No effect on membrane properties	-	[5]

Table 2: Presynaptic Effects of **DAMGO**

Neuron Type	DAMGO Concentration	Effect	Magnitude of Effect	Reference
Rostral solitary nucleus (rNST) GAD67+ neurons	0.3 μ M	Suppression of ST-evoked currents	59% reduction	[6]
Rostral solitary nucleus (rNST) GAD67- neurons	0.3 μ M	Suppression of ST-evoked currents	35% reduction	[6]
PreBötzinger Complex	1 μ M	Reduction of glutamate release	-	[7][8]
Substantia gelatinosa (SG) GABAergic interneurons	Not specified	Reduced amplitude of eEPSCs	42.24 \pm 10.41% of control	[2]
Striatal D2 medium spiny neurons (VMS)	Not specified	Reduced frequency of sEPSCs	Largest inhibition in VMS	[9]
Striatal D1 medium spiny neurons (VMS)	Not specified	Reduced frequency of sIPSCs	Largest inhibition in VMS	[9]

Table 3: Effects of **DAMGO** on Ion Channels

Ion Channel	Cell Type	DAMGO Concentration	Effect	Magnitude of Effect	Reference
TTX-resistant Na ⁺ current	Rat sensory neurons	1 μ M	Inhibition of PGE2-induced potentiation	24.9 \pm 7.7% increase vs. 103 \pm 22.8% with PGE2 alone	[10]
P-type calcium channels	Acutely isolated Purkinje neurons	10 nM	Facilitation of current	9 \pm 1.2%	[3]

Experimental Protocols

The following are generalized protocols for whole-cell patch clamp recording to investigate the effects of **DAMGO**. Specific parameters may need to be optimized for the cell type and experimental question.

Brain Slice Preparation

- Anesthetize the animal according to approved institutional protocols.
- Perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution. A common slicing solution contains (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, and 10 D-Glucose.
- Rapidly dissect the brain and mount it on a vibratome stage.
- Cut coronal or sagittal slices (typically 250-300 μ m thick) in ice-cold, oxygenated slicing solution.
- Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes to recover. The aCSF typically contains (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 1 MgCl₂, 2 CaCl₂, and 10 D-Glucose, continuously bubbled with 95% O₂ / 5% CO₂.

- After recovery, maintain slices at room temperature until recording.

Whole-Cell Patch Clamp Recording

- Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF (1-2 mL/min).
- Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 M Ω .
- Fill the pipette with an internal solution. A typical potassium gluconate-based internal solution for recording postsynaptic currents contains (in mM): 130 K-Gluconate, 10 HEPES, 10 EGTA, 1 CaCl₂, 1 MgCl₂, 2 ATP-Mg, and 0.3 GTP-Na, with pH adjusted to 7.2-7.3 and osmolarity to 290-295 mOsm.[\[6\]](#)
- Approach a target neuron and apply gentle positive pressure to the pipette.
- Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal (≥ 1 G Ω).
- Apply brief, gentle suction to rupture the membrane and achieve the whole-cell configuration.[\[11\]](#)
- Allow the cell to stabilize for 5-10 minutes before starting the recording.

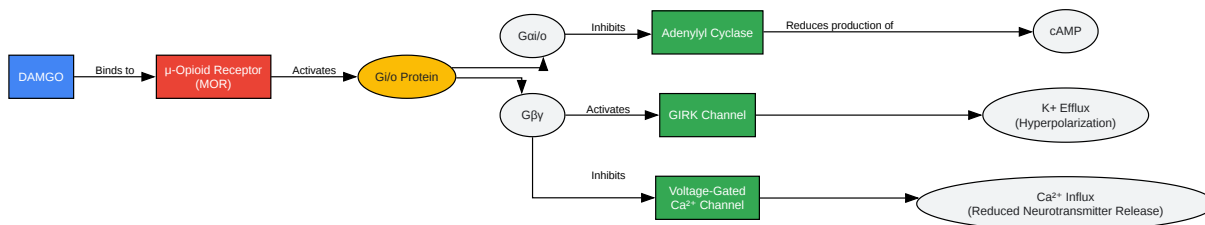
Data Acquisition and DAMGO Application

- Voltage-Clamp Recordings: To measure synaptic currents, clamp the neuron at a holding potential of -70 mV for excitatory postsynaptic currents (EPSCs) or 0 mV for inhibitory postsynaptic currents (IPSCs).[\[6\]](#)
- Current-Clamp Recordings: To measure changes in membrane potential and action potential firing, record in current-clamp mode and inject current steps to elicit firing.[\[6\]](#)
- Establish a stable baseline recording for at least 5-10 minutes.

- Prepare a stock solution of **DAMGO** in water or a suitable solvent and dilute it to the final desired concentration in aCSF immediately before use.
- Apply **DAMGO** to the slice via the perfusion system.
- Record the effects of **DAMGO** for a sufficient duration to observe the maximal effect and any desensitization.
- To confirm the effect is mediated by μ -opioid receptors, co-apply a MOR antagonist like CTAP or naloxone.[4][6]
- Wash out **DAMGO** by perfusing with drug-free aCSF to observe recovery.

Visualizations

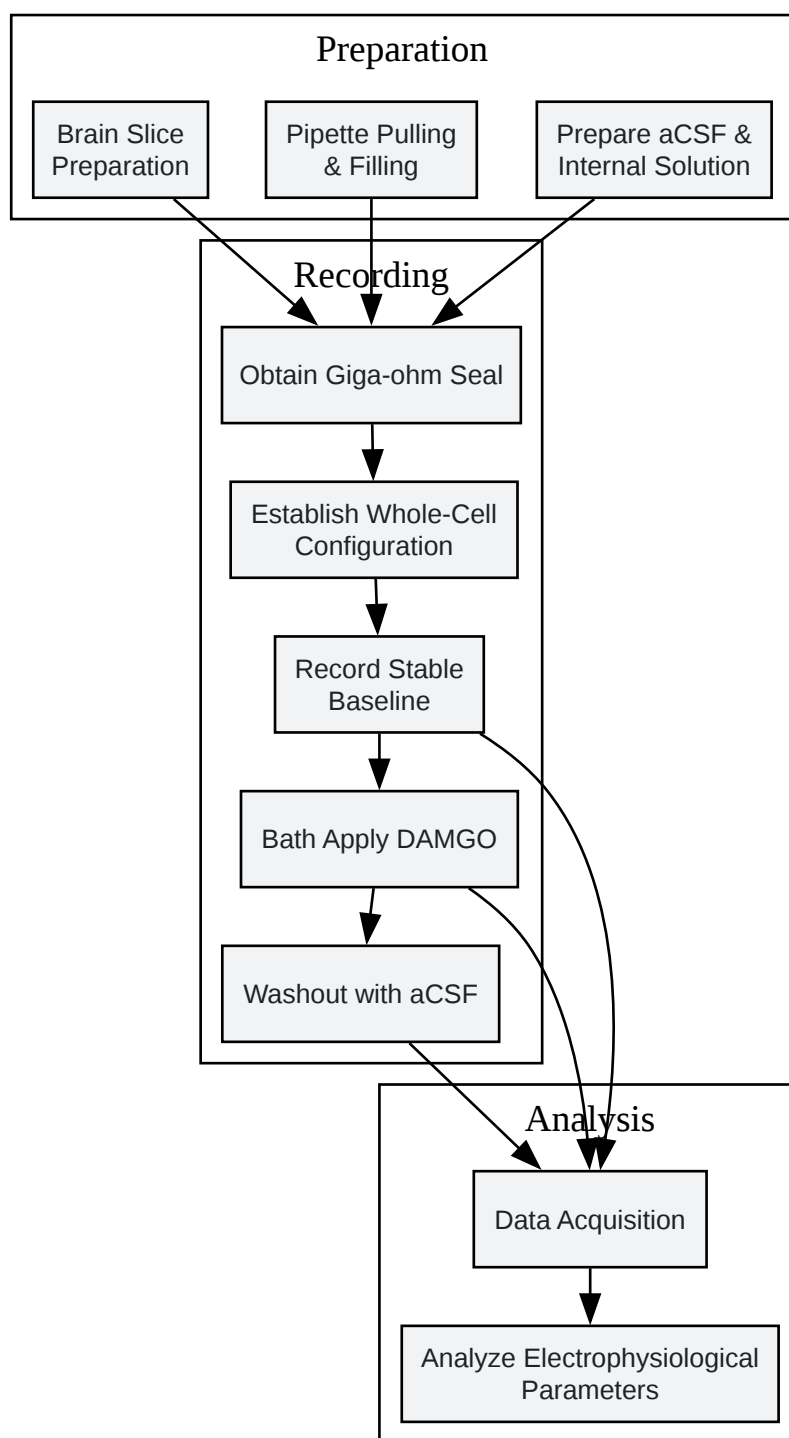
DAMGO Signaling Pathway



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Caption: **DAMGO** signaling cascade upon binding to the μ -opioid receptor.

Experimental Workflow for Patch Clamp Electrophysiology with DAMGO



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Caption: A typical workflow for a whole-cell patch clamp experiment using **DAMGO**.

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